molecular formula C16H20O3 B1457774 Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate CAS No. 1820707-35-4

Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B1457774
CAS No.: 1820707-35-4
M. Wt: 260.33 g/mol
InChI Key: WYVSDEXSIHSXFJ-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclo[3.1.0]hexane core, which is a conformationally constrained bioisostere of cyclohexane, providing unique properties that can be exploited in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the use of rhodium-catalyzed cyclopropanation reactions. For example, the cyclopropanation of 2,5-dihydropyrroles with ethyl diazoacetate (EDA) can be conducted with dirhodium(II) catalysts . This method allows for the stereoselective synthesis of either the exo- or endo-isomers of the bicyclic compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the scalability of the rhodium-catalyzed cyclopropanation reaction suggests that it could be adapted for large-scale production, given the appropriate optimization of reaction conditions and catalyst loadings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as halides or amines can replace the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design, potentially leading to the development of new pharmaceuticals with improved efficacy and selectivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening in drug discovery.

    Biological Studies: The compound can be used to study the interactions of bicyclic structures with biological targets, providing insights into their binding affinities and mechanisms of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate is not fully understood. its bicyclic structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through unique binding interactions. The constrained conformation of the bicyclo[3.1.0]hexane core can enhance binding affinity and selectivity, potentially leading to more effective and targeted biological activity.

Comparison with Similar Compounds

Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate can be compared with other bicyclic compounds, such as:

    Bicyclo[3.1.0]hexane: A conformationally constrained isostere of cyclohexane, often used in drug design for its unique binding properties.

    Cyclopropane: A simpler bicyclic structure that provides rigidity and stability in chemical compounds.

    Azabicyclo[3.1.0]hexane:

The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 3-phenylmethoxybicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-2-18-16(17)15-13-8-12(9-14(13)15)19-10-11-6-4-3-5-7-11/h3-7,12-15H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVSDEXSIHSXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CC(C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198661
Record name Ethyl 3-(phenylmethoxy)bicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-35-4
Record name Ethyl 3-(phenylmethoxy)bicyclo[3.1.0]hexane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(phenylmethoxy)bicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate
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Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate
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Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate
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Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate
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Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate

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